5,6-Dihydro-4H-1,3-thiazin-2-amine is a heterocyclic compound characterized by a ring structure containing both nitrogen and sulfur atoms. Its molecular formula is , and it features a thiazine ring, which is known for its diverse chemical properties and biological activities. The compound is recognized for its potential applications in pharmaceuticals and agrochemicals due to its unique structural characteristics that influence reactivity and interaction with biological systems.
Reactions typically utilize common reagents such as:
These reactions generally occur under mild to moderate conditions, ranging from room temperature to slightly elevated temperatures.
Research indicates that derivatives of 5,6-dihydro-4H-1,3-thiazin-2-amine exhibit notable biological activities. Some studies have highlighted its potential as an anti-inflammatory and analgesic agent, suggesting that compounds within this family could be developed further for therapeutic applications. Additionally, certain thiazine derivatives have shown weak antibacterial activity, particularly against antitubercular agents .
The synthesis of 5,6-dihydro-4H-1,3-thiazin-2-amine can be achieved through various methods:
The unique properties of 5,6-dihydro-4H-1,3-thiazin-2-amine make it valuable in several fields:
Interaction studies involving 5,6-dihydro-4H-1,3-thiazin-2-amine focus on its reactivity with various biological targets. Research has shown that the compound can interact with enzymes and receptors in biological systems, influencing pathways related to inflammation and pain perception. Investigations into molecular docking and binding affinities are ongoing to better understand these interactions .
Several compounds share structural similarities with 5,6-dihydro-4H-1,3-thiazin-2-amine:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Thiazolidin-2-one | Contains a similar sulfur-nitrogen ring | Different reactivity; used in diabetes treatment |
1,3-Thiazine | Varying saturation levels in the ring | Different isomeric forms; broader applications |
2-Amino-thiazine | Similar nitrogen-sulfur framework | Exhibits antibacterial properties |
The uniqueness of 5,6-dihydro-4H-1,3-thiazin-2-amine lies in its specific ring structure and the presence of both nitrogen and sulfur atoms. This configuration imparts distinct chemical properties that differentiate it from other thiazine derivatives, making it a promising candidate for further research in medicinal chemistry and materials science.
The synthesis and characterization of 5,6-dihydro-4H-1,3-thiazin-2-amine derivatives emerged prominently in the late 20th century, driven by interest in nitrogen-sulfur heterocycles for pharmaceutical applications. Early work focused on cyclization reactions involving thiourea precursors and α,β-unsaturated carbonyl compounds. For example, Dzurilla and colleagues demonstrated in 1980 that α,β-unsaturated acyl isothiocyanates could react with amines to form thioureas, which subsequently cyclize into 5,6-dihydro-4H-1,3-thiazin-4-ones under thermal conditions. This methodology laid the groundwork for later innovations in thiazine synthesis.
A pivotal advancement occurred in 1995 with the stereoselective synthesis of 4H-5,6-dihydro-1,3-thiazine derivatives via intramolecular cyclization of allylthioimidates using N-bromosuccinimide (NBS). This approach enabled precise control over ring conformation, facilitating the production of enantiomerically pure compounds.
Recent developments include gold-catalyzed protocols for 1,3-thiazine formation. López-Corrales et al. (2022) reported a method starting from thiourea derivatives containing a butynyl moiety, achieving yields exceeding 90% in short reaction times. This catalytic approach marked a shift toward sustainable synthesis, minimizing byproducts and energy consumption.
The 5,6-dihydro-4H-1,3-thiazin-2-amine scaffold holds substantial importance in heterocyclic chemistry due to its structural and electronic properties:
Pharmaceutical Relevance:
Synthetic Versatility:
Structural Insights:
Activity | Target/Application | Efficacy (IC50/EC50) | Reference |
---|---|---|---|
Antiviral | Herpes simplex virus type 1 (HSV-1) | 12 μM | |
Antifungal | Candida albicans | 8.5 μM | |
Anti-inflammatory | LPS-induced TNF-α production | 64% inhibition |
The compound’s significance extends to materials science, where its electron-deficient thiazine ring participates in charge-transfer complexes with organic semiconductors. Furthermore, computational modeling predicts strong binding affinities (ΔG = −9.2 kcal/mol) toward influenza neuraminidase, highlighting potential antiviral applications.
5,6-Dihydro-4H-1,3-thiazin-2-amine is a heterocyclic compound characterized by a six-membered thiazine ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively [1]. The molecular formula of this compound is C4H8N2S with a molecular weight of 116.19 g/mol [1] [4]. The structure features an exocyclic amino group at position 2, which contributes significantly to its chemical properties and potential for hydrogen bonding interactions [1] [9].
The thiazine ring in 5,6-Dihydro-4H-1,3-thiazin-2-amine adopts a non-planar conformation, specifically a half-chair conformation, which is common for six-membered heterocyclic rings containing sulfur [13] [24]. This conformational preference arises from the geometric constraints imposed by the different bond lengths and angles within the ring structure [13]. The sulfur and nitrogen atoms are typically displaced from the mean plane formed by the carbon atoms, with displacements ranging from 0.3 to 0.5 Å on opposite sides of this plane [25].
The bond lengths within the thiazine ring exhibit characteristic values that reflect the electronic distribution and hybridization states of the constituent atoms [7]. The carbon-nitrogen double bond (C=N) measures approximately 1.28 Å, which is consistent with typical imine bond lengths [11] [21]. The carbon-sulfur bonds show lengths between 1.74-1.80 Å, with the S-C bond at position 1 being slightly shorter than the C-S bond at position 5 [11]. The carbon-carbon single bonds within the ring measure approximately 1.51-1.52 Å, which is typical for sp3-sp3 carbon-carbon bonds [21].
Table 1: Key Molecular Geometry Parameters of 5,6-Dihydro-4H-1,3-thiazin-2-amine [11] [21]
Parameter | Value |
---|---|
Molecular Formula | C4H8N2S |
Molecular Weight (g/mol) | 116.19 |
Ring Size | 6-membered |
Ring Conformation | Half-chair |
C=N Bond Length (Å) | 1.28 |
N-C Bond Length (Å) | 1.45 |
C-C Bond Length (Å) | 1.51 |
C-S Bond Length (Å) | 1.74-1.80 |
N-C-S Angle (°) | 127.6 |
The bond angles within the thiazine ring deviate from the ideal 120° for sp2 hybridized atoms and 109.5° for sp3 hybridized atoms due to ring strain and electronic effects [13] [24]. The N-C-S angle at position 2 is particularly noteworthy, measuring approximately 127.6°, which is wider than the ideal angle and reflects the electronic repulsion between the nitrogen and sulfur atoms [11]. This widened angle contributes to the overall puckering of the ring structure [24].
Conformational analysis reveals that the thiazine ring in 5,6-Dihydro-4H-1,3-thiazin-2-amine is not rigid but can undergo conformational changes [13] [18]. The ring puckering is characterized by the displacement of the sulfur and nitrogen atoms from the mean plane, creating a non-planar structure that minimizes steric interactions and optimizes orbital overlap [18] [25]. This conformational flexibility may play a role in the compound's ability to interact with various molecular targets [18].
Crystallographic studies of 5,6-Dihydro-4H-1,3-thiazin-2-amine and related thiazine derivatives have provided valuable insights into their three-dimensional structures and intermolecular interactions in the solid state [6] [13]. These compounds typically crystallize in monoclinic or orthorhombic crystal systems, with common space groups including P21/c and P212121 [13] [18]. The unit cell generally contains 4 or 8 molecules, depending on the specific crystal packing arrangement [18].
X-ray diffraction analyses confirm that the thiazine ring adopts a half-chair conformation in the crystalline state, consistent with conformational analyses in solution [13] [24]. The sulfur and nitrogen atoms are displaced from the mean plane formed by the carbon atoms, with displacements typically ranging from 0.3 to 0.5 Å [6] [25]. This non-planar conformation is stabilized by both intramolecular forces and intermolecular interactions within the crystal lattice [6].
The crystal structure of 5,6-Dihydro-4H-1,3-thiazin-2-amine is characterized by extensive hydrogen bonding networks that play a crucial role in determining the overall packing arrangement [6] [17]. The primary amino group at position 2 serves as a hydrogen bond donor, forming intermolecular N-H···N and N-H···S hydrogen bonds with neighboring molecules [17] [20]. These hydrogen bonds typically exhibit N···N distances of 2.8-3.2 Å and N···S distances of 3.3-3.7 Å, with bond angles ranging from 140° to 180° [17].
Table 2: Potential Hydrogen Bonding Interactions in Crystalline 5,6-Dihydro-4H-1,3-thiazin-2-amine [17] [20]
Hydrogen Bond Type | Typical Distance (Å) | Typical Angle (°) | Strength |
---|---|---|---|
N-H···N (intermolecular) | 2.8-3.2 | 150-180 | Moderate |
N-H···S (intermolecular) | 3.3-3.7 | 140-170 | Weak |
N-H···O (with solvent/water) | 2.7-3.1 | 160-180 | Moderate to Strong |
C-H···N (weak) | 3.2-3.6 | 130-160 | Weak |
C-H···S (weak) | 3.5-3.9 | 120-150 | Very Weak |
In addition to classical hydrogen bonds involving the amino group, weaker C-H···N and C-H···S interactions also contribute to the crystal packing [17] [25]. These secondary interactions, though individually weak, collectively stabilize the three-dimensional structure [25]. The ring nitrogen atom serves as a hydrogen bond acceptor, participating in N-H···N hydrogen bonds with the amino groups of adjacent molecules [17].
The crystal packing of 5,6-Dihydro-4H-1,3-thiazin-2-amine typically exhibits a layered structure, with molecules arranged in sheets or chains connected by hydrogen bonding networks [6] [13]. These sheets may be further stabilized by weak π-stacking interactions in derivatives containing aromatic substituents [13] [24]. The overall packing efficiency is high, with minimal void space in the crystal lattice [6].
Crystallographic studies of hydrated or solvated forms of 5,6-Dihydro-4H-1,3-thiazin-2-amine reveal additional hydrogen bonding patterns involving water molecules or solvent molecules [6] [18]. Water molecules often serve as both hydrogen bond donors and acceptors, forming bridges between adjacent thiazine molecules and creating more complex three-dimensional networks [18]. These water-mediated hydrogen bonds can significantly influence the crystal morphology and stability [6].
5,6-Dihydro-4H-1,3-thiazin-2-amine exhibits tautomerism, existing in equilibrium between two main tautomeric forms: the imine form (5,6-Dihydro-4H-1,3-thiazin-2-amine) and the amine form (1,3-thiazinane-2-imine) [7] [9]. This tautomeric equilibrium involves the migration of a proton and the rearrangement of double bonds within the molecular structure [7]. The imine form features a C=N double bond within the ring and an exocyclic primary amino group (NH2), while the amine form contains a C-NH-C moiety within the ring and an exocyclic imino group [7] [9].
Nuclear magnetic resonance (NMR) spectroscopy studies have provided valuable insights into the tautomeric behavior of 5,6-Dihydro-4H-1,3-thiazin-2-amine in solution [7] [19]. These studies indicate that the imine form predominates under most conditions, as evidenced by characteristic chemical shifts and coupling patterns [7]. The absence of coupling between the NH proton and the adjacent CH2 group in the COSY (Correlation Spectroscopy) spectrum supports the predominance of the imine tautomer, where the NH is part of the exocyclic amino group rather than within the ring [7] [19].
The relative stability of the two tautomeric forms depends on various factors, including solvent polarity, temperature, and concentration [7] [9]. The imine form is generally more stable in most conditions due to the favorable electronic distribution and reduced ring strain [9]. However, the amine form may become more prevalent in specific environments, particularly those that stabilize the imino group through hydrogen bonding or other intermolecular interactions [7].
Table 3: Comparison of Tautomeric Forms of 5,6-Dihydro-4H-1,3-thiazin-2-amine [7] [9] [19]
Property | Imine Form (5,6-Dihydro-4H-1,3-thiazin-2-amine) | Amine Form (1,3-Thiazinane-2-imine) |
---|---|---|
Structure | C=N double bond within ring, exocyclic NH2 | C-NH-C moiety within ring, exocyclic NH |
SMILES Notation | NC1=NCCCS1 | NC1SCCNC1 |
Relative Stability | More stable in most conditions | Less stable, but possible in certain conditions |
Key NMR Features | No coupling between NH and ring CH2 | Coupling between ring NH and adjacent CH2 |
Hydrogen Bonding Capability | Primary amine donor, ring N acceptor | Secondary amine donor, imino N acceptor |
In addition to tautomerism, 5,6-Dihydro-4H-1,3-thiazin-2-amine can exist in different isomeric forms due to the conformational flexibility of the six-membered ring [7] [13]. The thiazine ring can adopt various conformations, including half-chair, boat, and twist forms, depending on the specific substitution pattern and environmental conditions [13] [24]. These conformational isomers interconvert rapidly in solution but may be stabilized in the solid state through crystal packing forces [13].
The tautomeric and isomeric behavior of 5,6-Dihydro-4H-1,3-thiazin-2-amine has significant implications for its chemical reactivity and potential applications [7] [9]. The presence of multiple accessible forms provides diverse reaction pathways and binding modes, enhancing the compound's versatility in chemical transformations [9]. Understanding these structural variations is essential for predicting and controlling the behavior of this compound in various chemical and biological contexts [7] [19].